molecular formula C7H4BF3KN B1358496 Potassium (3-Cyanophenyl)trifluoroborate CAS No. 850623-46-0

Potassium (3-Cyanophenyl)trifluoroborate

Cat. No. B1358496
CAS RN: 850623-46-0
M. Wt: 209.02 g/mol
InChI Key: STQLGUGARUCKLI-UHFFFAOYSA-N
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Description

Potassium (3-Cyanophenyl)trifluoroborate is a type of organoboron reagent . It belongs to a special class of organoboron reagents known as potassium trifluoroborates, which are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Synthesis Analysis

The synthesis of Potassium (3-Cyanophenyl)trifluoroborate involves nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .


Molecular Structure Analysis

The molecular formula of Potassium (3-Cyanophenyl)trifluoroborate is C7H4BF3KN . The InChI code for the compound is 1S/C7H4BF3N.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-4H;/q-1;+1 .


Chemical Reactions Analysis

Potassium (3-Cyanophenyl)trifluoroborate is used to construct a C-C bond by reacting with aryl halides in the presence of a catalyst or under thermal conditions . It’s also involved in Suzuki-Miyaura Cross Coupling Reaction .


Physical And Chemical Properties Analysis

Potassium (3-Cyanophenyl)trifluoroborate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (3-Cyanophenyl)trifluoroborate is commonly used in Suzuki-Miyaura cross-coupling reactions, which are a type of chemical reaction used in organic synthesis to form carbon-carbon bonds. This compound acts as a reactant to prepare various organic molecules, particularly when reacting with aryl halides using palladium catalysts .

Synthesis of Heterocyclic Compounds

This compound can be utilized to synthesize heterocyclic compounds, which are ring structures containing at least two different elements as members of its rings. An example includes the preparation of methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate by reacting with 6-bromothieno[3,2-b]pyridine .

Organoboron Reagents

Potassium trifluoroborate salts, including Potassium (3-Cyanophenyl)trifluoroborate, are a special class of organoboron reagents. They offer several advantages over corresponding boronic acids and esters due to their moisture and air stability, and compliance with strong oxidative conditions .

Chromatography and Mass Spectrometry

While not a direct application, Potassium (3-Cyanophenyl)trifluoroborate is mentioned in the context of chromatography and mass spectrometry applications. It suggests that compounds like this could be used in the measuring apparatus needed for chromatography or in sample manipulation during mass spectrometry .

Mechanism of Action

Target of Action

Potassium (3-Cyanophenyl)trifluoroborate is a nucleophilic boronated coupling reagent . Its primary targets are aryl halides , which are organic compounds containing a halogen atom attached to an aromatic ring .

Mode of Action

The compound interacts with its targets through a process known as cross-coupling reactions . These reactions are typically catalyzed by metals such as copper, rhodium, nickel, or palladium . The compound forms a carbon-carbon (C-C) bond with aryl halides, either in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The cross-coupling reactions involving Potassium (3-Cyanophenyl)trifluoroborate and aryl halides lead to the formation of new organic compounds. This process is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules .

Pharmacokinetics

Like other similar compounds, its bioavailability is likely to be influenced by factors such as its physical form, purity, and the conditions under which it is stored .

Result of Action

The primary result of the action of Potassium (3-Cyanophenyl)trifluoroborate is the formation of new C-C bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific aryl halide involved in the reaction .

Action Environment

The action, efficacy, and stability of Potassium (3-Cyanophenyl)trifluoroborate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored at ambient temperatures . Additionally, the presence of a suitable catalyst and the right thermal conditions are crucial for its effective functioning .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .

Future Directions

Potassium trifluoroborates, including Potassium (3-Cyanophenyl)trifluoroborate, are being increasingly used in various chemical reactions due to their stability and compliance with strong oxidative conditions . They are expected to find more applications in the future.

properties

IUPAC Name

potassium;(3-cyanophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF3N.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQLGUGARUCKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C#N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635797
Record name Potassium (3-cyanophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-Cyanophenyl)trifluoroborate

CAS RN

850623-46-0
Record name Potassium (3-cyanophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (3-Cyanophenyl)trifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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